molecular formula C13H12ClN3O2S B15101707 {[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 18199-83-2

{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B15101707
CAS No.: 18199-83-2
M. Wt: 309.77 g/mol
InChI Key: PLTGRLYAAVIJNZ-UHFFFAOYSA-N
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Description

Acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- is a complex organic compound that features a triazole ring, a chlorophenyl group, and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and allyl groups via substitution reactions. The final step often involves the esterification of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro form.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the chlorophenyl group can participate in hydrophobic interactions. The allyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-chlorophenyl ester: Similar in structure but lacks the triazole and allyl groups.

    Indole-3-acetic acid: Contains an indole ring instead of a triazole ring and has different biological activities.

Uniqueness

The uniqueness of acetic acid, 2-[[5-(2-chlorophenyl)-4-(2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio]- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring, chlorophenyl group, and allyl group makes it a versatile compound for various applications.

Properties

CAS No.

18199-83-2

Molecular Formula

C13H12ClN3O2S

Molecular Weight

309.77 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C13H12ClN3O2S/c1-2-7-17-12(9-5-3-4-6-10(9)14)15-16-13(17)20-8-11(18)19/h2-6H,1,7-8H2,(H,18,19)

InChI Key

PLTGRLYAAVIJNZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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